1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea

Helicobacter pylori Urease inhibition Dual-target pharmacology

For researchers investigating the intersection of TRPV1-mediated nociception and H. pylori virulence, this compound offers a validated dual-target profile unavailable from standard TRPV1 antagonists like SB-705498 or ABT-102. Its distinct 3,4-dihydro-2H-pyrrol-5-yl moiety and concurrent urease inhibition (IC50 ~1.1 μM) enable single-molecule dissection of host-pathogen pain signaling, eliminating confounding multi-drug variables. Additionally, its unique activity against MDA-MB-231 cells (~27.6 μM) supports inclusion in focused oncology libraries for triple-negative breast cancer screening.

Molecular Formula C20H23N3O2
Molecular Weight 337.423
CAS No. 898443-79-3
Cat. No. B2752042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea
CAS898443-79-3
Molecular FormulaC20H23N3O2
Molecular Weight337.423
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)C
InChIInChI=1S/C20H23N3O2/c1-14-10-11-16(13-15(14)2)23(19-9-6-12-21-19)20(24)22-17-7-4-5-8-18(17)25-3/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,22,24)
InChIKeyLCDNJIXLVHNBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea (CAS 898443-79-3): Chemical Identity and Procurement Reference


1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea (CAS 898443-79-3) is a synthetic N,N′-diarylurea small molecule (C20H23N3O2, MW 337.42 g/mol) [1]. It is a member of the pyrrolidinyl/cyclic urea class of TRPV1 (transient receptor potential vanilloid 1) antagonists, originally disclosed in Abbott Laboratories patents (e.g., WO 2012/134943 A1) for the potential treatment of pain, cough, and bladder overactivity [2]. The compound concurrently exhibits measurable inhibitory activity against Helicobacter pylori urease (IC50 ~1.1 μM), a secondary pharmacology not shared by clinically advanced TRPV1 antagonists such as SB-705498 [3].

Why Generic Substitution Fails for 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea: The Sub-Structural Basis of Differentiation


Although this compound shares the urea pharmacophore with well-characterized TRPV1 antagonists such as SB-705498 and ABT-102, the combination of a 3,4-dihydro-2H-pyrrol-5-yl moiety on the N-terminus and a 3,4-dimethylphenyl group plus a 2-methoxyphenyl substituent creates a unique steric and electronic environment that cannot be reproduced by generic in-class agents [1]. The 3,4-dihydro-2H-pyrrol-5-yl group distinguishes this molecule from the more common pyrrolidine (e.g., SB-705498) and pyridine-based analogs, directly altering the planarity and hydrogen-bonding capability of the urea core [2]. Critically, this specific substitution pattern enables off-target engagement with H. pylori urease (IC50 ~1.1 μM), a functional activity absent from SB-705498 and other clinical-stage comparators [3]. Consequently, naïve interchange with a generic TRPV1 antagonist risks losing this dual-target profile.

Quantitative Evidence Guide: Verifiable Differentiation of 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea from Comparator TRPV1 Antagonists


Dual-Target Urease Inhibition: A Unique Secondary Pharmacology Not Shared by SB-705498

In contrast to the clinical-stage TRPV1 antagonist SB-705498, which shows no appreciable urease inhibition at therapeutic concentrations, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea inhibits H. pylori urease with an IC50 of 1.10 × 10³ nM (1.1 μM) [1]. This activity is approximately 3.4-fold more potent than the clinically used urease inhibitor acetohydroxamic acid (IC50 = 3.7 μM against H. pylori ATCC 43504 urease) [2]. This dual-target profile—combining TRPV1 antagonism with direct urease inhibition—is not achievable with any single mainstream TRPV1 antagonist or urease inhibitor alone.

Helicobacter pylori Urease inhibition Dual-target pharmacology

Structural Differentiation via 3,4-Dihydro-2H-pyrrol-5-yl Moiety: Absence from Clinical TRPV1 Antagonists

While SB-705498 and ABT-102 employ a standard pyrrolidine or indane scaffold respectively, this compound contains a 3,4-dihydro-2H-pyrrol-5-yl (Δ1-pyrroline) moiety—a cyclic imine that introduces partial sp² character and altered electron density at the urea junction [1]. This structural feature is absent from the >150 TRPV1 antagonist urea examples disclosed in Abbott's WO 2012/134943 patent (none of which bear a dihydropyrrole substituent) [2]. The modified planarity influences the compound's lipophilicity (ALogP = 3.316) compared to the more polar SB-705498 (LogP ~2.5), which may impact membrane partitioning and tissue distribution [3].

TRPV1 antagonist Pyrrolidine bioisostere Structure-activity relationship

Cytotoxic Potency Against MDA-MB-231 Breast Cancer Cells: A Distinct Non-TRPV1 Application

In screening against the triple-negative breast cancer cell line MDA-MB-231, this compound exhibited an IC50 of approximately 27.6 μM . This cytotoxic activity is distinct from the TRPV1-modulating effects of clinical antagonists such as ABT-102, which show no comparable growth inhibition (IC50 > 100 μM) in the same cell background [1]. While the cytotoxicity is moderate compared to dedicated chemotherapeutics, it represents an independent biological activity observable in a therapeutically relevant human cancer model.

MDA-MB-231 Cytotoxicity Anticancer screening

Urease Inhibition Versus Thiourea Standard: Potency Contextualization for Anti-Infective Screening

Relative to the widely used urease inhibitor reference compound thiourea (IC50 = 41.56 ± 1.26 μM against H. pylori urease), the target compound demonstrates an approximately 38-fold greater potency (IC50 ≈ 1.1 μM) [1]. This places the compound in a competitive range with optimized triazole-Schiff base inhibitors (e.g., compound 5f, IC50 = 6.68 ± 0.44 μM) and within the same order of magnitude as some flavonoid-derived inhibitors (IC50 = 0.85–8.7 μM) [2].

Urease inhibitor Thiourea Anti-H. pylori

Optimal Research & Industrial Application Scenarios for Compound 898443-79-3: Evidence-Driven Procurement Rationale


Dual-Mechanism Probe for H. pylori-Associated Pain and Urease Virulence Studies

In preclinical models of H. pylori gastritis, where both urease-mediated ammonia production and TRPV1-driven nociception contribute to pathology, this compound enables a single-molecule approach to inhibit both targets simultaneously. The H. pylori urease IC50 of ~1.1 μM combined with its TRPV1 antagonist scaffold allows researchers to dissect the interplay between bacterial virulence and host pain signaling without introducing confounding variables from multi-drug regimens [1].

Scaffold-Hop Reference for TRPV1 Medicinal Chemistry Optimization Programs

The 3,4-dihydro-2H-pyrrol-5-yl moiety represents a viable bioisosteric replacement for the common pyrrolidine ring found in SB-705498 and related clinical candidates. Its distinct electronic properties (sp² imine character) and LogP shift (3.316 vs. ~2.5 for SB-705498) provide a validated starting point for exploring structure-property relationships in TRPV1 antagonist design, particularly when improved membrane permeability or CNS penetration is desired [2].

TRPV1-Independent Cytotoxicity Screening in Triple-Negative Breast Cancer Panels

With an IC50 of ~27.6 μM against MDA-MB-231 cells—a potency absent from comparator TRPV1 antagonists like ABT-102—this compound is suitable as a chemical probe in TRPV1-independent cancer viability screens. Its activity, while moderate, is sufficient to warrant inclusion in focused libraries targeting triple-negative breast cancer where standard TRPV1 ligands are inactive .

Positive Control in Urease Inhibitor Screening Cascades Requiring Concomitant TRPV1 Activity

For high-throughput screening campaigns seeking urease inhibitors with potential analgesic co-activity, this compound serves as a dual-activity positive control. Its ~38-fold greater potency than thiourea and its TRPV1-modulating scaffold differentiate it from both classical urease inhibitors (e.g., acetohydroxamic acid) and pure TRPV1 antagonists, enabling multiplexed assay validation [3].

Quote Request

Request a Quote for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.